molecular formula C27H22N4O6 B1265220 7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine

7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine

Cat. No.: B1265220
M. Wt: 498.5 g/mol
InChI Key: MPFXTYXHOXVKPU-YWVZRHFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine is a indolocarbazole alkaloid that is 4'-N-demethyl staurosporine substituted by hydroxy groups at positions 8 and 9 and an xo group at position 7. Isolated from Cystodytes solitus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an indolocarbazole, an indolocarbazole alkaloid, an organic heterooctacyclic compound and a member of phenols. It derives from a staurosporine.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

7-Oxo-8,9-dihydroxy-4'-N-demethyl staurosporine, as part of the staurosporine analogs, exhibits potent cytotoxicity against various human tumor cell lines. Studies have identified its role in anticancer activities. For instance, a new staurosporine analog isolated from the prosobranch mollusk Coriocella nigra demonstrated significant cytotoxic activity with IC50 values ranging between approximately 2 to 66 ng/mL against 10 human tumor cell lines (Cantrell et al., 1999). Similarly, other studies have reported the identification of staurosporine derivatives from various marine organisms showing potent cytotoxicity, highlighting their potential as anticancer agents (Jimenez et al., 2012), (Li et al., 2022).

Antiparasitic Activity

Staurosporine derivatives, including 7-oxostaurosporine, have shown promising inhibitory activity against parasites. For example, 7-oxostaurosporine affects membrane permeability and causes mitochondrial damages in trophozoites of Acanthamoeba castellanii Neff, indicating its potential in antiparasitic therapies (Cartuche et al., 2019).

Apoptosis Induction

Staurosporine, including its derivatives, is known for inducing apoptosis in various cell types, including cancer cells. It triggers apoptotic pathways, involving caspase activation and mitochondrial dysfunction. This property is crucial for understanding and potentially manipulating cell death mechanisms in disease treatment (Mooney et al., 2002), (Manns et al., 2011).

Protein Kinase Inhibition

Staurosporine analogs, including this compound, are known for their potent inhibition of protein kinases. This property is significant for research in signal transduction and the development of kinase inhibitors as therapeutic agents (Toullec et al., 1991).

Properties

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

(2S,3R,4R,6R)-4-amino-22,23-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaene-16,18-dione

InChI

InChI=1S/C27H22N4O6/c1-27-24(36-2)11(28)9-15(37-27)30-12-6-4-3-5-10(12)16-19-20(26(35)29-25(19)34)18-17-13(7-8-14(32)23(17)33)31(27)22(18)21(16)30/h3-8,11,15,24,32-33H,9,28H2,1-2H3,(H,29,34,35)/t11-,15-,24-,27+/m1/s1

InChI Key

MPFXTYXHOXVKPU-YWVZRHFBSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)N)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
Reactant of Route 2
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
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7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
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7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
Reactant of Route 5
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
Reactant of Route 6
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine

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